molecular formula C13H24N2O3 B10853510 trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea

trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea

Cat. No.: B10853510
M. Wt: 256.34 g/mol
InChI Key: CHWFTRBAEVNHFK-UHFFFAOYSA-N
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Description

Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea is an organic compound with the molecular formula C13H24N2O3. It is characterized by the presence of two hydroxyl groups and a urea moiety, making it a versatile compound in various chemical reactions and applications. This compound is known for its unique structural properties, which include two six-membered rings and multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea typically involves the hydrogenation of 4,4’-isopropylidenediphenol (BPA) to form 2,2-bis(4-hydroxycyclohexyl)propane (HBPA). This process is carried out using a one-dimensional nickel-palladium catalyst under specific conditions. The reaction is conducted at 180°C and 70 kgf/cm² in an isopropanol medium . The high ratio of trans/trans HBPA is achieved by optimizing hydrogen pressure and reaction temperature.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation processes using advanced catalytic systems. The use of nickel-palladium catalysts is common due to their efficiency in achieving high conversion rates and selectivity towards the desired trans/trans isomer .

Chemical Reactions Analysis

Types of Reactions

Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea involves its interaction with various molecular targets and pathways. The hydroxyl groups and urea moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific trans/trans configuration, which imparts distinct physical and chemical properties. This configuration enhances its stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

1,3-bis(4-hydroxycyclohexyl)urea

InChI

InChI=1S/C13H24N2O3/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h9-12,16-17H,1-8H2,(H2,14,15,18)

InChI Key

CHWFTRBAEVNHFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)NC2CCC(CC2)O)O

Origin of Product

United States

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